molecular formula C11H8N4O3 B8303224 1-(2-methoxy-4-nitrophenyl)-1H-imidazole-4-carbonitrile

1-(2-methoxy-4-nitrophenyl)-1H-imidazole-4-carbonitrile

Cat. No. B8303224
M. Wt: 244.21 g/mol
InChI Key: KILLXDZPXGWAPY-UHFFFAOYSA-N
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Patent
US08486952B2

Procedure details

To a solution of 1-(2-methoxy-4-nitrophenyl)-1H-imidazole-4-carbonitrile (689 mg, 2.82 mmol) in EtOH (Ratio: 2, Volume: 15 mL) was added Acetic Acid (Ratio: 1.000, Volume: 7.50 mL) and Iron (630 mg, 11.29 mmol). The resulting mixture was brought to 100° C. and stirred for 2 h. The reaction was then diluted with water and brought to pH 8 by the addition of 1 N aqueous sodium hydroxide. This mixture was extracted with EtOAc (3×5 mL). The combined extracts were washed with water (5 mL), brine (5 mL), dried over MgSO4, filtered and concentrated in vacuo. LC-MS (M+H)+=215.0.
Quantity
689 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
630 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[C:15]([C:17]#[N:18])[N:14]=[CH:13]1.C(O)(=O)C.[OH-].[Na+]>CCO.O.[Fe]>[C:17]([C:15]1[N:14]=[CH:13][N:12]([C:4]2[CH:5]=[CH:6][C:7]([NH2:9])=[CH:8][C:3]=2[O:2][CH3:1])[CH:16]=1)#[N:18] |f:2.3|

Inputs

Step One
Name
Quantity
689 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)C#N
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
630 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 100° C.
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (5 mL), brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C=1N=CN(C1)C1=C(C=C(N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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